molecular formula C18H34O6Si2 B1313312 1,4-Bis(triethoxysilyl)benzene CAS No. 2615-18-1

1,4-Bis(triethoxysilyl)benzene

Cat. No.: B1313312
CAS No.: 2615-18-1
M. Wt: 402.6 g/mol
InChI Key: YYJNCOSWWOMZHX-UHFFFAOYSA-N
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Description

1,4-Bis(triethoxysilyl)benzene is an organosilicon compound with the molecular formula C18H34O6Si2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions. This compound is extensively used as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) .

Mechanism of Action

Target of Action

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile . Its primary targets are the reactants in Pd-catalyzed cross-coupling reactions . These reactions are fundamental in organic synthesis, and BTEB plays a crucial role in facilitating these reactions.

Mode of Action

BTEB interacts with its targets through nucleophilic attack, a common mechanism in organic chemistry . In Pd-catalyzed cross-coupling reactions, BTEB acts as a nucleophile, donating an electron pair to form a new bond with the electrophilic carbon .

Biochemical Pathways

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . PMOs are a class of materials that have found applications in various fields, including catalysis, adsorption, and drug delivery. The formation of PMOs involves the self-assembly of BTEB and other organosilica precursors around a template, followed by the removal of the template to leave behind a porous structure .

Result of Action

The primary result of BTEB’s action is the formation of PMOs . These materials have unique properties, such as high surface areas, tunable pore sizes, and the ability to incorporate a variety of functional groups, which make them useful in a wide range of applications .

Action Environment

The action of BTEB is influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the triethoxysilyl groups . Therefore, reactions involving BTEB are typically carried out under anhydrous conditions . Additionally, the reaction temperature can affect the rate of the cross-coupling reactions in which BTEB participates .

Biochemical Analysis

Biochemical Properties

1,4-Bis(triethoxysilyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of mesoporous materials. It interacts with enzymes and proteins involved in the hydrolysis and polycondensation processes. The compound’s triethoxysilyl groups undergo hydrolysis, forming silanol groups that further condense to create a stable siloxane network. This interaction is crucial for the formation of periodic mesoporous organosilicas .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable siloxane networks can affect cell adhesion and proliferation. Additionally, its incorporation into cellular structures can modulate the expression of genes related to cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis and subsequent polycondensation. The compound’s triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane bonds. This process is facilitated by the presence of water and acidic or basic catalysts. The resulting siloxane network provides structural stability and functionality to the synthesized materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its hydrolysis and condensation reactions. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of catalysts. Long-term studies have shown that the siloxane networks formed by this compound remain stable, maintaining their structural integrity and functionality over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes the formation of stable siloxane networks without causing significant toxicity. At high doses, it can induce adverse effects such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis and polycondensation of silanol groups. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable siloxane networks. These metabolic pathways are essential for the synthesis of periodic mesoporous organosilicas and other advanced materials .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s triethoxysilyl groups enable it to bind to specific cellular components, facilitating its localization and accumulation in targeted areas. This targeted distribution is crucial for the effective synthesis of mesoporous materials .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily within the cytoplasm and cellular membranes. The compound’s triethoxysilyl groups allow it to interact with various cellular compartments, directing it to specific organelles. These interactions can influence the compound’s activity and function, enhancing its role in the synthesis of advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(triethoxysilyl)benzene can be synthesized through the hydrolysis and condensation of 1,4-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically involves the following steps:

    Hydrolysis: The triethoxysilane undergoes hydrolysis to form silanol groups.

    Condensation: The silanol groups then condense with 1,4-dichlorobenzene to form this compound.

The reaction conditions often include an acidic or basic catalyst, controlled temperature, and specific solvent systems to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(triethoxysilyl)benzene is unique due to its specific reactivity in palladium-catalyzed cross-coupling reactions and its ability to form highly ordered mesoporous structures. This makes it particularly valuable in the synthesis of PMOs with controlled morphologies and high surface areas .

Properties

IUPAC Name

triethoxy-(4-triethoxysilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNCOSWWOMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158530-97-3
Record name 1,4-Bis(triethoxysilyl)benzene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158530-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10467564
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-18-1
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(triethoxysilyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of magnesium turnings (15 g) and TEOS (450 mL, 2 mol) in THF (300 mL) were placed under nitrogen in a 1 L three-neck round bottom flask equipped with magnetic stir bar, condenser, and addition funnel. A small crystal of iodine was added and the mixture was brought to reflux. A solution of 1,4-dibromobenzene (48 g, 204 mmol) in THF (100 mL) was added dropwise over 2 h. Within 30 min of initiating the addition, the reaction became mildly exothermic. The reaction mixture was kept at reflux for 1 h after the completion of the addition of dibromide. The gray-green mixture was allowed to cool to room temperature before the THF was removed in vacuo. Hexane (200 mL) was added to precipitate any remaining magnesium salts in solution and the mixture was quickly filtered under nitrogen to produce a clear, light brown solution. Hexane was removed in vacuo. The product was purified by fractional distillation. The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield. 1H NMR (500 MHz, CDCl3) δ 7.67 (s, 4H, ArH), 3.86 (q, J=7.00 Hz, 12H, OCH2CH3), 1.23 (t, J=7.00 Hz, 18H, ArH); 13C NMR (125 MHz, CDCl3) δ 133.25,57.98, 17.43; 29Si NMR (99 MHz, CDCl3) δ−58.25; MS m/e calc'd for CI (M) C18H34Si2O6: 402.1894, found 402.1886.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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